Ethyl(méthyl)(oxiran-2-ylméthyl)amine

Vue d'ensemble

Description

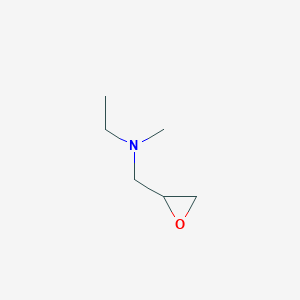

Ethyl(methyl)(oxiran-2-ylmethyl)amine, also known as MEMO, is a synthetic organic compound that belongs to the class of amines . It has a CAS Number of 1094891-40-3 and a molecular weight of 115.18 .

Synthesis Analysis

A systematic study on the kinetics and mechanism of ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is presented . This process provides β-amino alcohols in high yields with excellent regioselectivity . Tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC) was synthesized by a new two-step method without using harmful epichlorohydrin and served as a curing agent for polyester powder coatings .

Molecular Structure Analysis

The IUPAC name of Ethyl(methyl)(oxiran-2-ylmethyl)amine is N-methyl-N-(2-oxiranylmethyl)ethanamine . The InChI code is 1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 .

Chemical Reactions Analysis

The reaction between oxirane S and carboxylic acid A is a classical method to produce β-hydroxypropyl ester . Tertiary amines are used as catalysts to decrease curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .

Physical and Chemical Properties Analysis

Ethyl(methyl)(oxiran-2-ylmethyl)amine is a liquid at room temperature . The storage temperature is -10 degrees Celsius .

Applications De Recherche Scientifique

Synthèse Organique

Ethyl(méthyl)(oxiran-2-ylméthyl)amine: est un élément de construction précieux en synthèse organique. Sa structure contient à la fois des groupes fonctionnels amine et époxyde, ce qui en fait un réactif polyvalent pour la construction de molécules complexes. Il peut subir des réactions d'ouverture de cycle avec des nucléophiles, formant des produits qui sont des intermédiaires utiles dans la synthèse de produits pharmaceutiques et agrochimiques .

Chimie des Polymères

En chimie des polymères, ce composé peut être utilisé pour modifier les propriétés des polymères. En réagissant avec les groupes acide carboxylique d'une chaîne polymère, il peut introduire une ramification ou un pontage, ce qui peut modifier les propriétés thermiques et mécaniques du polymère. Cela est particulièrement utile pour créer des matériaux ayant des caractéristiques spécifiques, telles qu'une résistance accrue à la traction ou à la température .

Développement de médicaments

Le groupe amine de l'This compound peut être dérivatisé pour former une variété de pharmacophores. Cela en fait un échafaudage précieux en chimie médicinale pour le développement de nouveaux médicaments. Sa capacité à réagir avec une gamme de groupes fonctionnels permet la création de bibliothèques diversifiées de composés pour le criblage de médicaments .

Science des Matériaux

La réactivité de ce composé avec divers substrats le rend approprié pour la modification de surface des matériaux. Il peut être utilisé pour introduire des groupes fonctionnels sur des surfaces, ce qui peut améliorer l'adhérence, fournir des sites pour d'autres réactions chimiques ou modifier les propriétés de surface telles que l'hydrophobie ou l'hydrophilie .

Catalyse

This compound: peut agir comme un ligand en catalyse. Ses multiples sites réactifs lui permettent de se coordonner avec des centres métalliques, conduisant potentiellement à des catalyseurs efficaces en synthèse asymétrique ou à d'autres transformations qui nécessitent un contrôle précis des conditions réactionnelles .

Chimie de l'Environnement

En raison de sa nature réactive, ce composé peut être utilisé dans des applications de chimie de l'environnement, telles que la dégradation de polluants. Il pourrait potentiellement être utilisé pour synthétiser des composés qui décomposent les produits chimiques nocifs en substances moins toxiques .

Mécanisme D'action

Target of Action

The primary targets of Ethyl(methyl)(oxiran-2-ylmethyl)amine are oxiranes and carboxylic acids . Oxiranes, also known as epoxides, are three-membered cyclic ethers. Carboxylic acids are organic compounds containing a carboxyl functional group. The role of these targets is to participate in the ring-opening reactions of oxiranes, which are commonly used in the synthesis of various materials .

Mode of Action

Ethyl(methyl)(oxiran-2-ylmethyl)amine acts as a catalyst in the amine-catalyzed reaction of oxiranes with carboxylic acids . The compound can behave as a base or a nucleophile . In the base mechanism, the tertiary amine abstracts a proton from the carboxylic acid, making it more nucleophilic. In the nucleophilic mechanism, the tertiary amine attacks the oxirane, opening the ring .

Biochemical Pathways

The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages . The first stage is the quaternization of the tertiary amine by activated oxirane. The second stage involves the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . These reactions lead to the formation of β-hydroxypropyl ester .

Pharmacokinetics

It is a liquid at room temperature , which suggests that it could be absorbed and distributed in the body.

Result of Action

The result of the action of Ethyl(methyl)(oxiran-2-ylmethyl)amine is the formation of β-hydroxypropyl ester . This compound has multiple reaction centers at contiguous or distal carbon atoms, making it useful in the synthesis of pharmaceutical and natural products .

Action Environment

The action of Ethyl(methyl)(oxiran-2-ylmethyl)amine is influenced by environmental factors such as temperature . The reaction kinetics, including reaction orders, rate constants, and activation energies, were established at the temperature range of 323–353 K . Therefore, the compound’s action, efficacy, and stability can be affected by changes in temperature.

Safety and Hazards

Orientations Futures

The metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines provides β-amino alcohols in high yields with excellent regioselectivity . This epoxide ring-opening protocol can be used for the introduction of amines in natural products during late-stage transformations .

Analyse Biochimique

Biochemical Properties

Ethyl(methyl)(oxiran-2-ylmethyl)amine plays a significant role in biochemical reactions, primarily due to its reactive oxirane ring. This ring can interact with nucleophilic sites on enzymes, proteins, and other biomolecules, leading to the formation of covalent bonds. One of the key interactions involves the enzyme epoxide hydrolase, which catalyzes the hydrolysis of the oxirane ring, converting it into a diol. This reaction is crucial for the detoxification of epoxides in the body. Additionally, ethyl(methyl)(oxiran-2-ylmethyl)amine can interact with glutathione, a tripeptide that plays a vital role in cellular detoxification processes .

Cellular Effects

Ethyl(methyl)(oxiran-2-ylmethyl)amine has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through covalent bonding. This compound has also been observed to impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, ethyl(methyl)(oxiran-2-ylmethyl)amine can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of ethyl(methyl)(oxiran-2-ylmethyl)amine involves its ability to form covalent bonds with biomolecules. The oxirane ring is highly reactive and can undergo nucleophilic attack by amino acids such as cysteine, serine, and lysine residues in proteins. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, ethyl(methyl)(oxiran-2-ylmethyl)amine can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl(methyl)(oxiran-2-ylmethyl)amine can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term studies have shown that ethyl(methyl)(oxiran-2-ylmethyl)amine can have sustained effects on cellular function, including prolonged changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of ethyl(methyl)(oxiran-2-ylmethyl)amine in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, ethyl(methyl)(oxiran-2-ylmethyl)amine can induce toxic effects, including cellular damage and oxidative stress. These adverse effects are likely due to the formation of covalent adducts with critical biomolecules, leading to the disruption of cellular functions .

Metabolic Pathways

Ethyl(methyl)(oxiran-2-ylmethyl)amine is involved in several metabolic pathways. One of the primary pathways is its detoxification by epoxide hydrolase, which converts the oxirane ring into a less reactive diol. This compound can also interact with cytochrome P450 enzymes, leading to its oxidation and subsequent conjugation with glutathione. These metabolic processes are essential for the elimination of ethyl(methyl)(oxiran-2-ylmethyl)amine from the body and the prevention of its accumulation .

Transport and Distribution

Within cells and tissues, ethyl(methyl)(oxiran-2-ylmethyl)amine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and lipophilic nature. Additionally, the compound can interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream. The localization and accumulation of ethyl(methyl)(oxiran-2-ylmethyl)amine in specific tissues depend on its interactions with cellular components and its metabolic stability .

Subcellular Localization

Ethyl(methyl)(oxiran-2-ylmethyl)amine is localized in various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. Its activity and function can be influenced by its subcellular localization. For instance, in the nucleus, ethyl(methyl)(oxiran-2-ylmethyl)amine can interact with transcription factors and influence gene expression. In the endoplasmic reticulum, it can affect protein folding and processing. The targeting of ethyl(methyl)(oxiran-2-ylmethyl)amine to specific compartments is mediated by post-translational modifications and interactions with targeting signals .

Propriétés

IUPAC Name |

N-methyl-N-(oxiran-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-7(2)4-6-5-8-6/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYSYNWYAWBXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

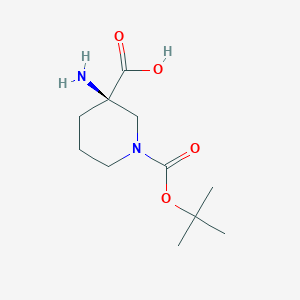

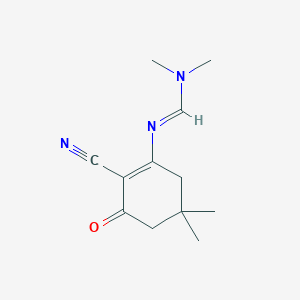

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid](/img/structure/B1451808.png)

![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)